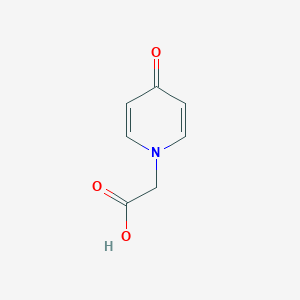

(4-Oxopyridin-1(4H)-yl)essigsäure

Übersicht

Beschreibung

The compound “(4-oxopyridin-1(4H)-yl)acetic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound . It’s likely to have applications in various fields, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds often involves acyl-transfer in heteroaryl ketones . This process involves transferring the acyl of a heteroaryl ketone from the carbon to the nitrogen of the corresponding heterocycle . The reaction commences with the spiroannulation of a heteroaryl ketone and an alkyl bromide .Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, acyl transfer is a critical process in various biological transformations and is frequently used in the formation of carbonyl compounds .Wissenschaftliche Forschungsanwendungen

Krebstherapie

Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitoren: Diese Verbindung wurde bei der Entwicklung und Synthese von Derivaten eingesetzt, die als potente Inhibitoren von FGFR wirken, was für die Krebstherapie entscheidend ist. Eine abnormale Aktivierung der FGFR-Signalwege ist mit dem Fortschreiten verschiedener Krebsarten verbunden, darunter Brust-, Lungen- und Leberkrebs. Derivate der (4-Oxopyridin-1(4H)-yl)essigsäure haben gezeigt, dass sie die Proliferation von Krebszellen hemmen und Apoptose induzieren, insbesondere in Brustkrebszelllinien .

Medizinische Chemie

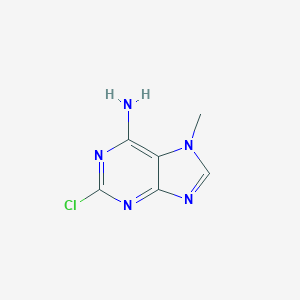

Synthese von heterocyclischen Verbindungen: In der medizinischen Chemie dient die Verbindung als Vorläufer für die Synthese einer Vielzahl von heterocyclischen Verbindungen wie 1H-Pyrazolo[3,4-b]pyridinen. Diese Verbindungen sind strukturell Purinbasen ähnlich und wurden aufgrund ihrer potenziellen biologischen Aktivität für eine breite Palette von biologischen Zielstrukturen eingesetzt .

Photodynamische Therapie

Konjugate für die verstärkte Bildung phototherapeutischer Metaboliten: (4-Oxopyridin-1(4H)-yl)essigsäurederivate wurden auf ihre Verwendung in der photodynamischen Therapie (PDT) untersucht. Sie sind Teil von Konjugaten, die für die gemeinsame Verabreichung von bioaktiven Wirkstoffen wie 5-Aminolävulinsäure (ALA) und Hydroxypyridinon (HPO)-Eisenchelatoren entwickelt wurden. Diese Konjugate erhöhen den intrazellulären Protoporphyrin-IX-Spiegel signifikant und verstärken so die Phototoxizität und die Wirksamkeit der PDT .

Arzneimittelentwicklung

Optimierung der Leitstruktur: Das niedrige Molekulargewicht und die strukturelle Vielseitigkeit der this compound machen sie zu einer attraktiven Leitstruktur in der Arzneimittelentwicklung. Sie kann für nachfolgende Optimierungsprozesse von Vorteil sein und ein Gerüst für die Entwicklung neuer Therapeutika liefern .

Biologische Studien

Studien zur Zellmigration und -invasion: Untersuchungen haben gezeigt, dass Derivate dieser Verbindung die Migration und Invasion von Krebszellen wie der 4T1-Brustkrebszelllinie signifikant hemmen können. Diese Anwendung ist entscheidend für das Verständnis von Krebsmetastasen und die Entwicklung antimetastatischer Medikamente .

Wirkmechanismus

Target of Action

Similar compounds such as pyrazolo[3,4-b]pyridines have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been shown to inhibit fgfr signaling pathway . This inhibition is achieved by preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .

Biochemical Pathways

Similar compounds have been reported to affect the fgfr signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of this pathway can lead to the prevention of cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

Similar compounds such as 5-aminolaevulinic acid (ala) have been reported to have relatively poor bioavailability due to their hydrophilic nature .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Eigenschaften

IUPAC Name |

2-(4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCMMIXFOFNOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355848 | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45965-36-4 | |

| Record name | 4-Oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45965-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do (4-oxopyridin-1(4H)-yl)acetic acid derivatives interact with aldose reductase (ALR2), and what are the downstream effects of this interaction?

A1: (4-oxopyridin-1(4H)-yl)acetic acid derivatives, particularly those with specific substitutions like compound 7l ({2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid), demonstrate potent inhibitory activity against ALR2. [] While the exact mechanism isn't fully elucidated in the provided abstract, molecular docking studies suggest these derivatives bind tightly to the active site of ALR2. [] This binding likely prevents the enzyme from catalyzing the reduction of glucose to sorbitol, a key step in the polyol pathway. [] Inhibiting this pathway is considered beneficial in managing diabetic complications, as excessive sorbitol accumulation contributes to oxidative stress and cellular damage. []

Q2: What is the significance of the selectivity of these compounds towards ALR2 over ALR1?

A2: Selectivity for ALR2 over ALR1 is crucial for developing effective and safe aldose reductase inhibitors. ALR1, also known as aldehyde reductase, plays a vital role in detoxifying aldehydes and contributes to antioxidant defense mechanisms. [] Inhibiting ALR1 could lead to unwanted side effects and diminish the body's natural defenses against oxidative stress. Compound 7l, as described in the research, exhibits excellent selectivity towards ALR2 with a selectivity index of 25.23, surpassing even the positive control eparlestat (selectivity index of 17.37). [] This high selectivity suggests that 7l can effectively target ALR2 while minimizing potential interference with ALR1 function. This selective inhibition is highly desirable for potential therapeutic applications in managing diabetic complications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B183980.png)

![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)